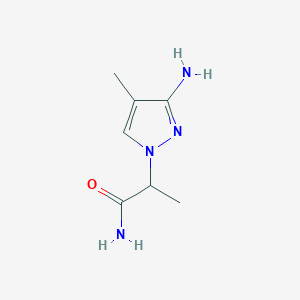

2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C7H12N4O/c1-4-3-11(10-6(4)8)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12) |

InChI Key |

YBWHRXLZMXTGHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Acylation of 3-Amino-4-methyl-1H-pyrazole

A common and straightforward synthetic approach is the acylation of 3-amino-4-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in an organic solvent like dichloromethane at ambient temperature, providing the propanamide linkage via nucleophilic substitution on the acid chloride.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-amino-4-methyl-1H-pyrazole | Starting heterocyclic amine | Commercially available or synthesized |

| 2 | Propanoyl chloride, triethylamine, CH2Cl2 | Acylation at pyrazole nitrogen | Room temperature, mild conditions |

| 3 | Work-up and purification | Isolated 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide | High yield and purity achievable |

This method is favored for its simplicity and efficiency in laboratory and industrial settings.

Alternative Synthetic Routes

Other synthetic routes involve:

- Using propanoic anhydride or activated esters as acylating agents instead of acid chlorides.

- Employing continuous flow reactors for industrial scale-up to optimize yield and purity through precise control of reaction parameters such as temperature, pressure, and reactant concentration.

Synthesis of Pyrazole Precursors

The preparation of the pyrazole precursor 3-amino-4-methyl-1H-pyrazole may involve:

- Cyclization reactions of hydrazines with β-ketoesters or β-diketones to form the substituted pyrazole ring.

- Subsequent functional group transformations to introduce the amino group at the 3-position and methyl group at the 4-position.

These steps are critical to ensure the correct substitution pattern for subsequent acylation.

Reaction Conditions and Optimization

- Solvents: Dichloromethane is commonly used due to its ability to dissolve both reactants and facilitate the acylation reaction.

- Temperature: Reactions are typically conducted at room temperature to avoid decomposition or side reactions.

- Bases: Triethylamine or other organic bases neutralize the hydrochloric acid generated during acylation.

- Purification: Standard techniques such as recrystallization or chromatographic methods are employed to purify the final product.

Research Findings and Data

Table 1: Summary of Preparation Parameters and Yields

| Parameter | Typical Condition | Observed Outcome |

|---|---|---|

| Starting material purity | >98% | High purity ensures better yield |

| Acylating agent | Propanoyl chloride | Efficient acylation |

| Base used | Triethylamine | Neutralizes HCl, improves yield |

| Solvent | Dichloromethane | Good solubility and reaction medium |

| Temperature | 20-25 °C | Mild conditions prevent degradation |

| Reaction time | 2-4 hours | Complete conversion |

| Isolated yield | 70-85% | Depending on scale and purification |

| Product purity | >95% (by HPLC) | Suitable for further applications |

Analytical Data

- NMR Spectroscopy: Confirms substitution pattern on pyrazole ring and amide formation.

- Mass Spectrometry: Molecular ion peak consistent with formula C7H12N4O (molecular weight 168.20 g/mol).

- Melting Point: Typically in the range consistent with literature values for the compound.

Industrial Production Considerations

- Continuous flow synthesis is employed to enhance reproducibility and scalability.

- Automated reactors allow precise control over reaction parameters, minimizing impurities.

- Use of greener solvents and milder conditions is explored to improve environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives .

Scientific Research Applications

Pharmacological Applications

Anti-Cancer Activity

Research has highlighted the efficacy of pyrazole derivatives, including 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide, in targeting various cancer cell lines. For instance, a study demonstrated that certain pyrazole-based compounds exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound's structure allows for enhanced binding affinity to specific targets within these cells, making it a candidate for further development in oncology .

Mechanism of Action

The mechanism through which this compound operates involves the inhibition of key enzymes and receptors associated with tumor growth. By modifying the pyrazole ring system, researchers have been able to optimize the compound's activity, improving its metabolic stability and binding affinity to androgen receptors, which are crucial in certain types of cancers .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex pyrazole derivatives. Its unique structure facilitates the development of new aryl pyrazol-1-yl-propanamides that can be tailored for specific biological activities. This versatility is particularly valuable in medicinal chemistry where structure-activity relationship (SAR) studies are essential for drug design .

Potential in Drug Formulation

Pharmaceutical Development

Given its favorable properties, this compound is being explored for formulation into pharmaceutical products. Research indicates that compounds with similar structures have shown improved solubility and bioavailability when developed as salts or derivatives, which enhances their therapeutic potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity . Additionally, the compound can inhibit certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and bioactivity.

Structural and Functional Group Analysis

Key Compounds for Comparison:

Golidocitinib (C25H31N9O2) Structure: Contains a propanamide core linked to a methoxy-methyl-pyrazole and a methylpiperazine group. Key Differences: The methoxy and methylpiperazine substituents enhance metabolic stability and target affinity compared to the simpler amino-methyl-pyrazole in the target compound. Applications: Clinically used as a Janus kinase (JAK) inhibitor, highlighting the pharmacological relevance of pyrazole-propanamide hybrids .

Compound 7b (C28H22N6O2S2) Structure: Bis-pyrazole derivative with thieno[2,3-b]thiophene and carbonyl groups. Key Differences: The bulky thienothiophene framework increases aromaticity and thermal stability (mp >300°C), whereas the target compound’s smaller pyrazole may improve solubility .

Fentanyl Analogs (e.g., Compound 5, C23H34N4O2) Structure: Propanamide linked to piperidine and isopropyl groups. Key Differences: Lipophilic substituents (isopropyl) enhance blood-brain barrier penetration, contrasting with the target compound’s polar amino group, which may limit central nervous system (CNS) activity .

Pharmacological and Physicochemical Properties

*Solubility inferred from functional groups.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Biological Activity

2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological effects, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and specific therapeutic potentials.

The biological activity of this compound is primarily mediated through its structural components:

- Amino Group : The amino group can form hydrogen bonds with various biological molecules, enhancing interactions with enzymes and receptors.

- Pyrazole Ring : The pyrazole moiety is known to interact with multiple molecular targets, potentially modulating biochemical pathways relevant to various diseases.

These interactions suggest that the compound may influence several biological processes, including enzyme inhibition and receptor modulation.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyrazole derivatives provide insights into its unique properties. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Amino-4-methylpyrazol-1-YL)acetyl]urea | C₇H₈N₄O | Involved in enzyme inhibition; potential anti-inflammatory properties. |

| 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide | C₇H₈BrN₃O | Contains a bromine substituent; studied for its biological activity. |

| 2-(3-Amino-4-methylpyrazol-1-YL)-N-(2-methoxyethyl)propanamide | C₉H₁₃N₃O₂ | Features an ether group; explored for its potential in drug development. |

The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity : Similar pyrazole derivatives have shown significant antimicrobial effects against various pathogens, including Gram-positive bacteria. Preliminary studies suggest that this compound may also possess antimicrobial properties.

Anticancer Potential : Pyrazole derivatives are being investigated for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This suggests that this compound could have potential as an anticancer agent by modulating tumor growth pathways .

Antileishmanial and Antimalarial Activities : Some studies have indicated that compounds structurally similar to this compound may exhibit antileishmanial and antimalarial activities. This opens avenues for further investigation into its therapeutic applications against these diseases.

Case Studies

Recent investigations into pyrazole derivatives have highlighted their potential in various therapeutic areas:

- Antitumor Activity : A study reported that pyrazole-based compounds demonstrated significant antitumor effects in xenograft models, inhibiting tumor growth effectively through mechanisms involving CDK inhibition .

- Inhibition of Immune Checkpoints : Research into small molecule inhibitors targeting the PD-1/PD-L1 pathway has shown promise in enhancing immune responses against tumors. Pyrazole derivatives may play a role in this context by modulating immune checkpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.